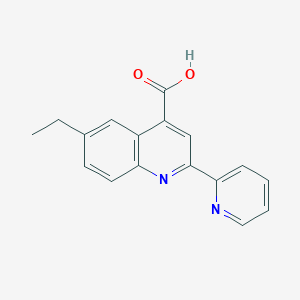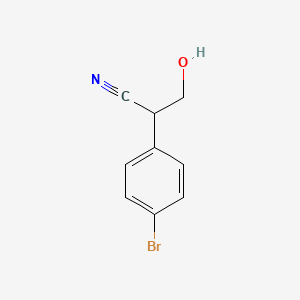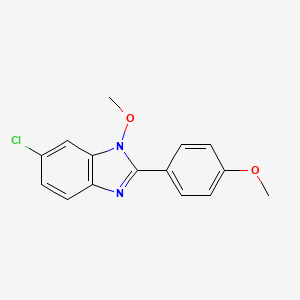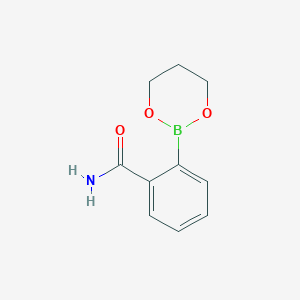![molecular formula C28H30N4O7S B2579509 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-53-3](/img/structure/B2579509.png)
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C28H30N4O7S and its molecular weight is 566.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Several studies have focused on the design, synthesis, and evaluation of 1,3,4-oxadiazole derivatives as potential anticancer agents. For instance, compounds incorporating the 1,3,4-oxadiazole moiety have been tested against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives exhibited moderate to excellent anticancer activity, highlighting the potential of these compounds in cancer therapy (Ravinaik et al., 2021).
Antimicrobial and Antioxidant Activities
Compounds with the 1,3,4-oxadiazole structure have also been synthesized and assessed for their antimicrobial and antioxidant activities. Certain derivatives showed promising antibacterial activity against Staphylococcus aureus, as well as potent antioxidant activities, suggesting their utility in combating oxidative stress and bacterial infections (Subbulakshmi N. Karanth et al., 2019).
Carbonic Anhydrase Inhibitory Activity
The synthesis and evaluation of benzamide derivatives, including those with sulfamoyl groups, have demonstrated significant inhibitory effects on human carbonic anhydrase isoforms. These findings indicate the potential application of these compounds in treating conditions associated with altered carbonic anhydrase activity, such as glaucoma and certain types of edema (Abdoli et al., 2018).
Antitubercular Activity
Newly synthesized compounds, including those with the 1,3,4-oxadiazole core, have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. This research contributes to the search for novel therapeutic agents capable of combating tuberculosis, especially in the face of rising drug resistance (Nayak et al., 2016).
Antidiabetic Activity
Research into the antidiabetic potential of sulfamoyl benzamide derivatives as glucokinase activators has shown promising results. These compounds could serve as a basis for developing new therapeutic agents for the treatment of type 2 diabetes by targeting glucokinase, an enzyme that plays a key role in glucose homeostasis (Grewal et al., 2018).
properties
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O7S/c1-18(2)32(17-19-9-7-6-8-10-19)40(34,35)22-13-11-20(12-14-22)26(33)29-28-31-30-27(39-28)21-15-23(36-3)25(38-5)24(16-21)37-4/h6-16,18H,17H2,1-5H3,(H,29,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUUTWRJJJGPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



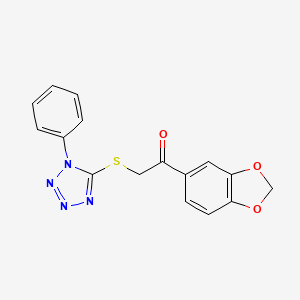
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2579431.png)
![2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2579435.png)
![(E)-2-amino-N-butyl-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2579436.png)

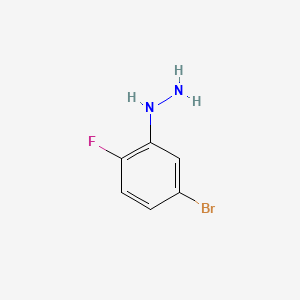
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2579442.png)
![(2-Methylbenzo[D]oxazol-5-YL)boronic acid](/img/structure/B2579443.png)
